6-(2-Bromoacetamido)hexanoic acid, with the chemical formula CHBrNO, is an organobromine compound characterized by the presence of a bromoacetamido group attached to a hexanoic acid backbone. This compound is notable for its reactivity, which makes it a valuable building block in organic synthesis. It is primarily utilized in the preparation of more complex molecules and has applications in various fields including chemistry, biology, and medicine .
These reactions are crucial for its use in synthetic organic chemistry and biological applications.
In biological contexts, 6-(2-Bromoacetamido)hexanoic acid is employed to modify proteins and peptides. The bromoacetamido group can react with thiol groups found in cysteine residues, allowing for site-specific labeling and cross-linking of proteins. This property is exploited in various biochemical assays and protein modification techniques .
The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves:
In industrial settings, these methods are scaled up to optimize yield and purity, often employing continuous flow reactors and automated systems for efficiency and safety .
6-(2-Bromoacetamido)hexanoic acid has a wide range of applications:
The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid involves its reactivity with nucleophiles, particularly through the formation of covalent bonds with thiol groups in proteins. This reactivity allows for significant modifications that can alter protein function, making it useful in biochemical assays .
Several compounds share structural similarities with 6-(2-Bromoacetamido)hexanoic acid but differ in their functional groups or reactivity:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
6-Bromohexanoic acid | CHBrO | Lacks the amide group; less reactive |
Aminocaproic acid | CHNO | Contains an amino group instead of bromoacetamido |
Succinimidyl-6-(bromoacetamido)caproate | CHBrNO | Contains a succinimidyl group; used for different biochemical applications |
The uniqueness of 6-(2-Bromoacetamido)hexanoic acid lies in its combination of both bromo and amido groups, which provide distinct reactivity profiles suitable for various synthetic and biological applications .
6-(2-Bromoacetamido)hexanoic acid (CAS: 89520-13-8) is an organobromine compound with the molecular formula C₈H₁₄BrNO₃ and a molecular weight of 252.11 g/mol. Its IUPAC name, 6-[(2-bromoacetyl)amino]hexanoic acid, reflects the substitution pattern: a bromoacetyl group (-CO-CH₂Br) is attached to the amino nitrogen at the sixth carbon of hexanoic acid. The compound’s structure integrates two reactive moieties:
Key synonyms include 6-[(2-bromoacetyl)amino]caproic acid and N-(2-bromoacetyl)-6-aminohexanoic acid. The compound’s solubility in polar solvents like methanol facilitates its use in organic reactions.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₄BrNO₃ | |
Molecular Weight | 252.11 g/mol | |
CAS Registry Number | 89520-13-8 | |
Exact Mass | 251.016 g/mol | |
Solubility | Methanol (0.1 g/mL) |
The synthesis of 6-(2-bromoacetamido)hexanoic acid builds upon methodologies developed for brominated carboxylic acid derivatives. Early routes involved functionalizing 6-aminohexanoic acid (ε-aminocaproic acid), a well-characterized intermediate in nylon-6 production, with bromoacetylating agents.
A pivotal advancement was reported in 2014, where a patent (WO2014/68443 A1) detailed a two-step synthesis:
Earlier approaches, such as those for 6-bromohexanoic acid (CAS: 4224-70-8), utilized bromination of hexanoic acid derivatives under acidic conditions. However, these methods faced challenges in regioselectivity and byproduct formation. The shift toward amide-functionalized bromo compounds, as seen in 6-bromohexanamide (CAS: 57817-55-7), further informed optimization strategies for 6-(2-bromoacetamido)hexanoic acid, particularly in minimizing hydrolysis of the labile bromoacetamide group.
6-(2-Bromoacetamido)hexanoic acid’s dual reactivity makes it invaluable for constructing covalent bonds between biomolecules:
Applications include:
A comparative analysis of linker lengths (e.g., hexanoic acid vs. shorter spacers) reveals that the six-carbon chain in 6-(2-bromoacetamido)hexanoic acid reduces steric hindrance, improving conjugation efficiency.